![molecular formula C12H21NOSi B1283011 Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 121942-75-4](/img/structure/B1283011.png)
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
“Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is a chemical compound with the molecular formula C12H21NOSi . It is also known by other names such as “3- (tert-Butyldimethylsilyloxy)aniline” and "3- [tert-butyl (dimethyl)silyl]oxyaniline" .
Molecular Structure Analysis
The molecular structure of “Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” can be represented by its InChI string: “InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,13H2,1-5H3” and its Canonical SMILES string: "CC©©Si©OC1=CC=CC(=C1)N" .Chemical Reactions Analysis
“Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” is an intermediate used in the synthesis of Nor Neostigmine-d6 (N824402), which is labeled Norneostigmine (N824400). Norneostigmine is a degradation product of Neostigmine (N390010) bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-” include a molecular weight of 223.39 g/mol . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Serinal Derivative Synthesis
1,1,-Dimethylethyl (S)- or (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, a derivative of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, serves as a crucial intermediate in the synthesis of various serinal derivatives. These derivatives have applications in the synthesis of complex organic molecules (Garner & Park, 2003).
Divalent Sulfur Protection
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, is used in the preparation of 4‐Methylbenzenesulfonothioic Acid, S‐[[[(1,1‐Dimethylethyl)‐Dimethylsilyl]oxy]methyl] Ester. This compound plays a pivotal role in the protection of divalent sulfur in organic synthesis, ensuring stability and reactivity of sulfur-containing compounds (Wang & Clive, 2014).
Antimicrobial Polymers
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, is a novel monomer used in the synthesis of intrinsic antimicrobial polymers. These polymers exhibit high antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, making them highly desirable in critical fields like food technology, medicine, and ventilation technology, where migration or leaching of active molecules is a concern (Brodkorb et al., 2015).
Antifungal Agents
(Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine derivatives, synthesized from Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, have been characterized as potent antifungal agents, especially against strains like Candida albicans, Candida tropicalis, and Aspergillus niger (Malhotra et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in the synthesis of pharmaceuticals , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
As a silyl ether, it may act as a protecting group in organic synthesis, shielding reactive hydroxyl groups from unwanted reactions during the synthesis process .
Action Environment
The action, efficacy, and stability of 3-((tert-Butyldimethylsilyl)oxy)aniline can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- plays a crucial role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has been shown to alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes by binding to their active sites. Additionally, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZVPWIDTDAKDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558795 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121942-75-4 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20558795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

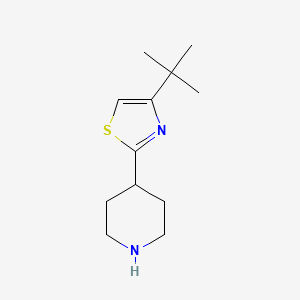
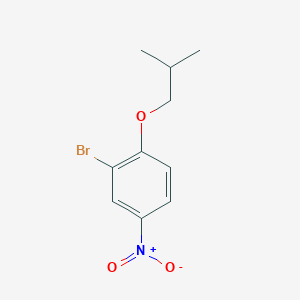
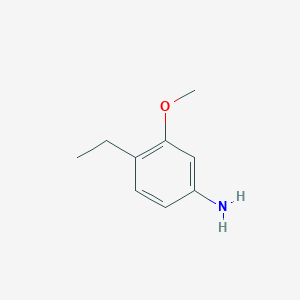


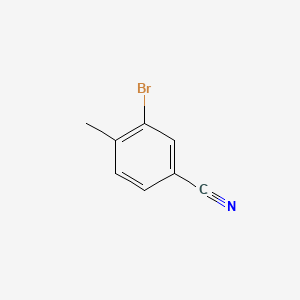


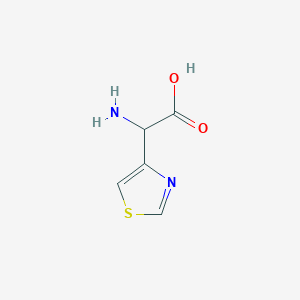
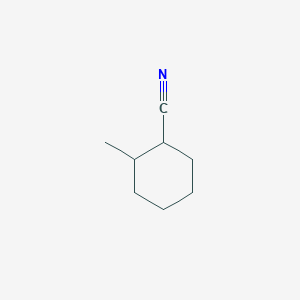
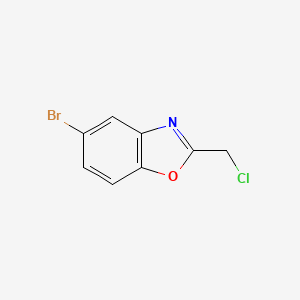

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
